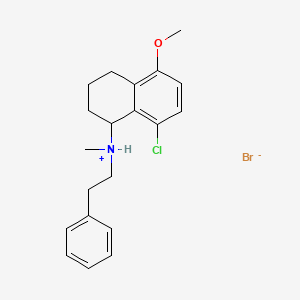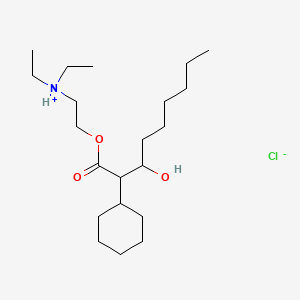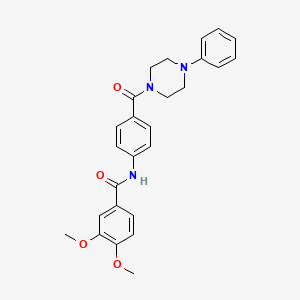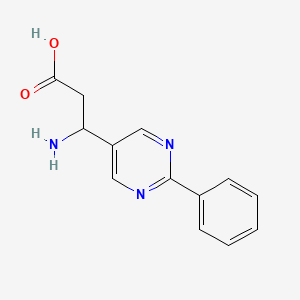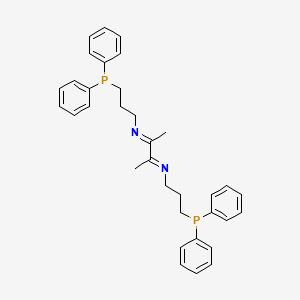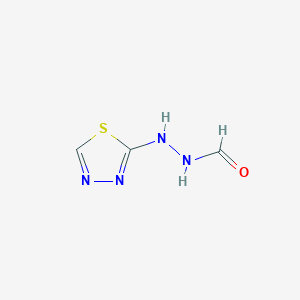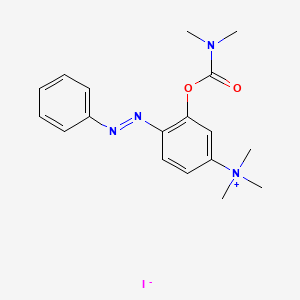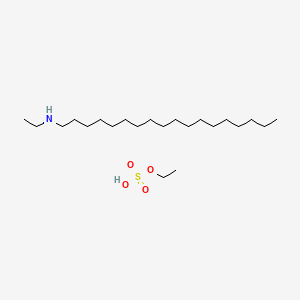![molecular formula C13H16Cl2N2O3 B13783142 Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate CAS No. 68921-70-0](/img/structure/B13783142.png)
Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetylamino group, dichlorophenyl group, and a butyrate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their coupling and subsequent esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are optimized to minimize by-products and maximize the output.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate involves its interaction with specific molecular targets. The acetylamino and dichlorophenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate
- Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]propionate
- Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]acetate
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
68921-70-0 |
|---|---|
Molekularformel |
C13H16Cl2N2O3 |
Molekulargewicht |
319.18 g/mol |
IUPAC-Name |
methyl 4-(2-acetamido-4,5-dichloroanilino)butanoate |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-8(18)17-12-7-10(15)9(14)6-11(12)16-5-3-4-13(19)20-2/h6-7,16H,3-5H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
ISHOUVWLWQRCDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1NCCCC(=O)OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


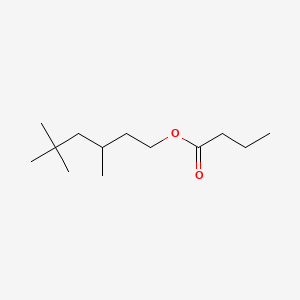
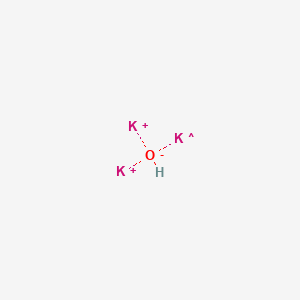
![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13783078.png)
